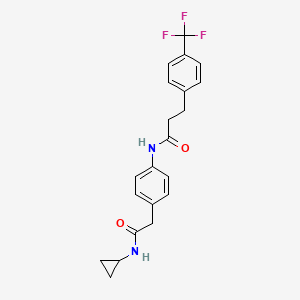

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a propanamide derivative featuring a cyclopropylamino group and a 4-(trifluoromethyl)phenyl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Properties

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-6-1-14(2-7-16)5-12-19(27)25-17-8-3-15(4-9-17)13-20(28)26-18-10-11-18/h1-4,6-9,18H,5,10-13H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZVDZCEXGHOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria.

Mode of Action

It’s known that similar compounds prevent the development of biofilms by methicillin-resistant staphylococcus aureus (mrsa) and enterococcus faecalis. They also eradicate preformed biofilms effectively.

Biochemical Pathways

Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function.

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound can be described by its molecular formula . It features a cyclopropylamino group, a trifluoromethyl phenyl moiety, and a propanamide backbone. These structural characteristics suggest potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, compounds with trifluoromethyl groups have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 12.9 µM, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 12.9 | MRSA |

| Compound B | 25.9 | Staphylococcus aureus |

| Compound C | 50 | Enterococcus faecalis |

Anti-Inflammatory Potential

The anti-inflammatory properties of the compound have also been examined. In vitro studies demonstrated that certain derivatives could attenuate lipopolysaccharide-induced NF-κB activation, a key factor in inflammatory responses. The compounds showed varying degrees of inhibition, with some achieving over 9% reduction in NF-κB activity compared to controls . This suggests that modifications to the phenyl ring could enhance anti-inflammatory efficacy.

Case Studies and Research Findings

- In Vitro Cell Viability : A study tested several derivatives for cytotoxicity against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 6.5 µM, indicating significant cytotoxic effects at lower concentrations .

- Mechanism of Action : The proposed mechanisms for the activity of these compounds include interference with NF-κB signaling pathways and potential epigenetic regulation. The specific interactions at the molecular level remain an area for further investigation.

- Comparative Analysis : A comparative analysis using principal component analysis highlighted that the structural modifications significantly influence both antimicrobial and anti-inflammatory activities. The presence of lipophilic and electron-withdrawing groups was linked to enhanced biological activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Propanamide Derivatives

The target compound shares structural motifs with several propanamide derivatives reported in the literature. Key comparisons include:

Core Backbone and Substituent Variations

- : The compound (2R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide shares the propanamide backbone but differs in substituents (acetamidophenoxy, nitro, and hydroxy-methyl groups). The absence of a cyclopropylamino group reduces steric constraints compared to the target compound .

- : GW6471, a PPAR-α antagonist, contains a propanamide core with a trifluoromethylphenyl group but incorporates a complex enaminone side chain. This structural divergence likely enhances its receptor selectivity compared to the target compound .

- : 3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide replaces the cyclopropylamino group with a ferrocenylmethoxy moiety, introducing redox-active properties absent in the target compound .

- : N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide lacks the cyclopropylamino group but shares the chloro-trifluoromethylphenyl motif, highlighting the role of halogen substituents in modulating electronic properties .

Key Structural Differences

Comparison of Physicochemical Properties

Available data from analogous compounds suggest trends in solubility, stability, and bioavailability:

Melting Points and Solubility

- : Urea derivatives with trifluoromethyl groups (e.g., compound 1f, m.p. 198–200°C) exhibit higher melting points than typical propanamides due to stronger intermolecular hydrogen bonding .

- : The ferrocenyl-containing propanamide (m.p. 190–192°C) shows reduced aqueous solubility compared to non-metallic analogs, likely due to increased hydrophobicity .

Lipophilicity

- The cyclopropylamino group in the target compound may reduce logP slightly compared to bulkier alkylamines.

Enzyme and Receptor Interactions

- : GW6471’s propanamide structure enables potent PPAR-α antagonism (IC₅₀ ~10 nM), suggesting that the target compound’s cyclopropyl group could similarly enhance receptor binding through rigidification .

- : The chloro-trifluoromethylphenyl propanamide exhibits moderate kinase inhibition, highlighting the role of halogen substituents in targeting ATP-binding pockets .

Anti-inflammatory Potential

- The target compound’s trifluoromethyl group may enhance this effect by stabilizing hydrophobic interactions .

Q & A

Q. Optimization factors :

- Temperature : Controlled heating (e.g., 60–80°C) for amidation to prevent side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps .

- Catalysts : Palladium on carbon for hydrogenation steps or Lewis acids (e.g., AlCl₃) for electrophilic substitutions .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect impurities .

- X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Advanced: How can researchers resolve contradictions between computational binding predictions and experimental affinity data?

Answer:

Methodological approaches :

- Molecular Dynamics (MD) Simulations : Refine docking models by simulating protein-ligand interactions under physiological conditions (e.g., solvation, pH) .

- Surface Plasmon Resonance (SPR) : Validate binding kinetics (KD, kon/koff) to reconcile static computational predictions .

- Free Energy Perturbation (FEP) : Quantify enthalpic/entropic contributions to binding discrepancies .

Case example : If MD predicts strong binding but SPR shows weak affinity, assess solvent-accessible surface area (SASA) to identify unmodeled solvation effects .

Advanced: How can low yields in the final amidation step be systematically addressed?

Answer:

Troubleshooting strategies :

- Catalyst screening : Test alternatives to EDC (e.g., DCC, HATU) for improved coupling efficiency .

- Solvent optimization : Switch from DMF to dichloromethane (DCM) if base-sensitive intermediates degrade .

- Stoichiometric adjustments : Increase amine nucleophile equivalents (1.5–2.0x) to drive reaction completion .

Data-driven example : A 20% yield increase was achieved by replacing EDC with HATU in a structurally similar amidation reaction .

Advanced: What structural analogs are relevant for structure-activity relationship (SAR) studies?

Q. Key analogs and applications :

| Compound Name | CAS Number | Structural Feature | Research Application |

|---|---|---|---|

| N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide | 90356-78-8 | Thioether linkage | Antiandrogen impurity studies |

| N-(4-Cyano-3-trifluoromethylphenyl)-pivalamide | 25617-34-9 | Bulky tert-butyl group | SAR for receptor selectivity |

| 3-(4-Fluorophenyl)-N-(2-oxochromen-6-yl)prop-2-enamide | - | α,β-unsaturated carbonyl | Bioactivity modulation via π-π stacking |

SAR design : Modify the cyclopropyl group to assess steric effects on target binding .

Basic: How to design a robust bioactivity assay for this compound?

Q. Methodology :

- Target selection : Prioritize enzymes/receptors with homology to known trifluoromethylphenyl interactors (e.g., kinases, GPCRs) .

- Assay type :

- Enzyme inhibition : IC50 determination via fluorometric or colorimetric readouts .

- Cellular viability : MTT assay for cytotoxicity profiling .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated blanks .

Advanced: How to address discrepancies between in vitro and in vivo pharmacokinetic data?

Q. Analytical strategies :

- Metabolic stability assays : Use liver microsomes to identify rapid clearance pathways (e.g., CYP450 oxidation) .

- Plasma protein binding (PPB) : Equilibrium dialysis to measure free fraction, adjusting dosing regimens accordingly .

- Prodrug derivatization : Mask polar groups (e.g., hydroxyls) to enhance bioavailability .

Example : A methylsulfonyl analog showed improved in vivo half-life (t½ = 8.2 h) compared to the parent compound (t½ = 2.1 h) .

Basic: What are the critical safety considerations during synthesis and handling?

Q. Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.